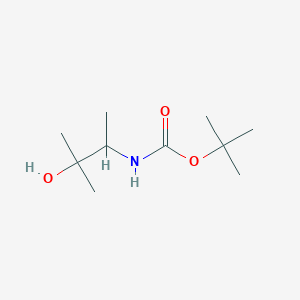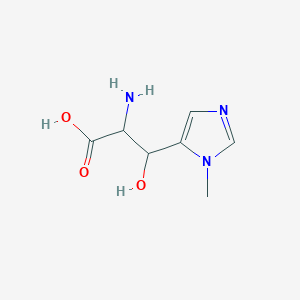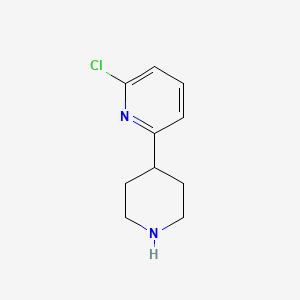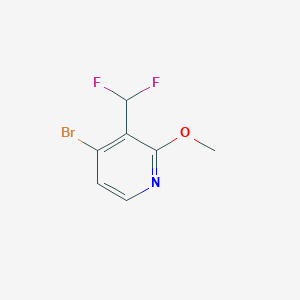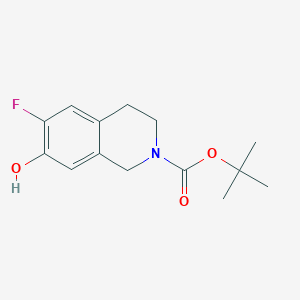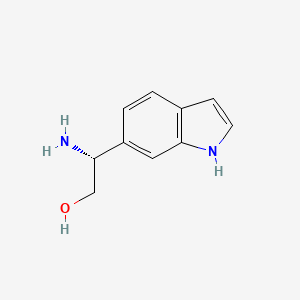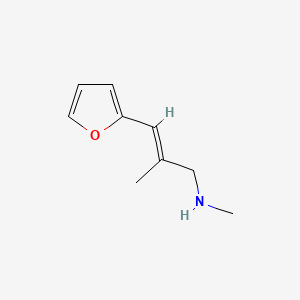
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine is an organic compound that features a furan ring, which is a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate amines under controlled conditions. For instance, the radical bromination of a methyl group followed by a reaction with triethyl phosphite and subsequent condensation with benzaldehyde derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield saturated amine derivatives .
Scientific Research Applications
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways.
Industry: It is used in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations that enhance or modify its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A derivative of furan with similar structural features.
3-(Furan-2-yl)propenoic acid: Another furan derivative with a different functional group.
5-Hydroxymethylfurfural: A furan compound derived from biomass with various applications.
Uniqueness
3-(Furan-2-yl)-n,2-dimethylprop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both amine and furan functionalities.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N,2-dimethylprop-2-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-8(7-10-2)6-9-4-3-5-11-9/h3-6,10H,7H2,1-2H3/b8-6+ |
InChI Key |
WVYYCDPBVIQHGR-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/CNC |
Canonical SMILES |
CC(=CC1=CC=CO1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


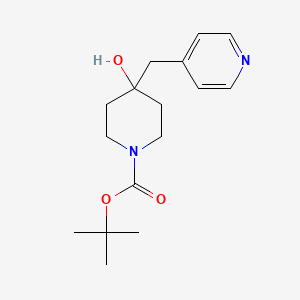
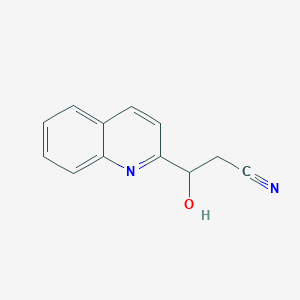
![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)
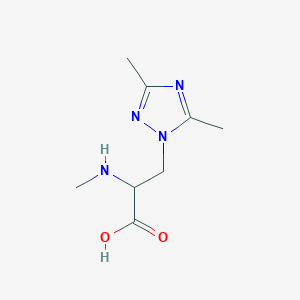
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
